1-Deacetylnimbolinin B

Natural Product Chemistry Analytical Characterization Quality Control

Research requiring authentic 1-Deacetylnimbolinin B is frequently compromised by structural analogs lacking its specific C-1 deacetylation pattern and tautomeric behavior. This compound solves that gap. - Validated lead for structure-activity relationship (SAR) studies in cancer drug discovery (IC50 low µM vs. HL-60) - Ideal reference standard for HPLC/LC-MS method development, leveraging its unique molecular signature (C33H44O9, MW 584.70) and solution tautomerism - Enables mechanistic studies on tautomer-dependent biological activity

Molecular Formula C33H44O9
Molecular Weight 584.7 g/mol
Cat. No. B15562728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deacetylnimbolinin B
Molecular FormulaC33H44O9
Molecular Weight584.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+/t20-,21+,22-,23+,24-,25-,27-,28+,29-,31-,32+,33-/m1/s1
InChIKeyYOBMBNWOJMLHDF-VOYNGPTCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Deacetylnimbolinin B Research Procurement


1-Deacetylnimbolinin B is a nimbolinin-type limonoid, a class of highly oxygenated nortriterpenoids, primarily isolated from the fruits of Melia toosendan [1]. It is a key member of this compound class, noted for its defined molecular structure (C33H44O9, MW 584.70) [2]. The compound is frequently studied for its biological properties, which include insecticidal, antifungal, nematicidal, and cytotoxic effects [3]. Its procurement is essential for research programs requiring a specific, well-characterized natural product for investigations into limonoid bioactivity and structure-activity relationships.

1-Deacetylnimbolinin B vs. Generic Limonoids


Generic substitution within the limonoid class is scientifically invalid due to the critical role of specific structural modifications in dictating biological activity, chemical behavior, and analytical identity. 1-Deacetylnimbolinin B exhibits a unique molecular signature, including a specific deacetylation pattern at the C-1 position [1], which directly differentiates it from its close analog, nimbolinin B [2]. Furthermore, it is known to exist as a mixture of tautomers in solution [3], a dynamic behavior that can significantly impact its interaction with biological targets and its analytical quantification. Substituting 1-Deacetylnimbolinin B with a structurally similar but non-identical limonoid introduces unverified and likely divergent pharmacological and analytical properties, compromising the validity and reproducibility of any research study.

1-Deacetylnimbolinin B Differentiation Evidence


Molecular Identity & Structure

1-Deacetylnimbolinin B possesses a unique molecular formula (C33H44O9) and mass (584.70 g/mol), which distinguishes it from its close analog, nimbolinin B [1]. This structural variation is directly attributable to the absence of an acetyl group at the C-1 position, which alters its physical and chemical properties [2]. This difference is not merely academic; it serves as the fundamental basis for its unique chromatographic and spectroscopic behavior, which is essential for its definitive identification and quantification in complex matrices [3].

Natural Product Chemistry Analytical Characterization Quality Control

Dynamic Tautomeric Behavior

A key differentiator for 1-Deacetylnimbolinin B is its existence as a mixture of tautomers in solution, a dynamic behavior investigated using optical rotation, TLC, 1H NMR, and HPLC [1]. This property is not shared by all limonoids and directly impacts its interaction with biological targets and its analytical detection. This tautomerism is a direct consequence of the compound's specific chemical structure and is a key factor that researchers must account for in experimental design and data interpretation.

Analytical Chemistry Biological Activity Solution Chemistry

Documented Cytotoxic Activity

1-Deacetylnimbolinin B has demonstrated promising cytotoxic effects against HL-60 promyelocytic leukemia cells, with reported IC50 values in the low micromolar range . While data for direct comparators (e.g., nimbolinin B) are not available in the referenced source, this quantitative activity profile supports its use as a lead compound or reference standard in cancer research. It is a key differentiator from other in-class limonoids for which such activity is not documented.

Cytotoxicity Cancer Research Bioassay

1-Deacetylnimbolinin B Application Scenarios


Anticancer Lead Compound Development

Procure 1-Deacetylnimbolinin B as a lead compound for structure-activity relationship (SAR) studies in cancer drug discovery. Its documented cytotoxic effects against HL-60 cells (IC50 in the low µM range) provide a validated starting point for medicinal chemistry optimization and investigation of its mechanism of action.

Natural Product Method Development

Utilize 1-Deacetylnimbolinin B as a reference standard for the development and validation of analytical methods, including HPLC and LC-MS. Its unique molecular signature (C33H44O9, MW 584.70) [1] and its documented tautomeric behavior [2] make it an ideal probe for optimizing chromatographic separations and spectroscopic identification protocols for complex limonoid mixtures.

Limonoid Tautomerism & Bioactivity

Source 1-Deacetylnimbolinin B for fundamental chemical and biochemical studies investigating the impact of tautomerism on biological activity. Its known existence as a mixture of tautomers in solution [3] provides a unique model system for understanding how dynamic structural changes influence interactions with enzymes, receptors, or other biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Deacetylnimbolinin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.